![molecular formula C15H25NO4 B13542678 7-({2-Oxabicyclo[2.2.2]octan-4-yl}carbamoyl)heptanoic acid](/img/structure/B13542678.png)
7-({2-Oxabicyclo[2.2.2]octan-4-yl}carbamoyl)heptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-({2-Oxabicyclo[222]octan-4-yl}carbamoyl)heptanoic acid is a complex organic compound featuring a unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-({2-Oxabicyclo[2.2.2]octan-4-yl}carbamoyl)heptanoic acid typically involves multiple steps. One common method is the Diels-Alder reaction, which is used to form the bicyclic structure. This reaction involves the cycloaddition of a furan with an olefinic or acetylenic dienophile . The resulting product undergoes further functionalization to introduce the carbamoyl and heptanoic acid groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
7-({2-Oxabicyclo[2.2.2]octan-4-yl}carbamoyl)heptanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Catalysts such as palladium on carbon (Pd/C) are often used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
7-({2-Oxabicyclo[2.2.2]octan-4-yl}carbamoyl)heptanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of 7-({2-Oxabicyclo[2.2.2]octan-4-yl}carbamoyl)heptanoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{2-Oxabicyclo[2.2.2]octan-4-yl}acetic acid: This compound shares a similar bicyclic structure but differs in its functional groups.
7-Oxabicyclo[2.2.1]heptane derivatives: These compounds have a similar bicyclic framework but with different substituents and functional groups.
Uniqueness
7-({2-Oxabicyclo[2.2.2]octan-4-yl}carbamoyl)heptanoic acid is unique due to its specific combination of functional groups and bicyclic structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C15H25NO4 |
|---|---|
Poids moléculaire |
283.36 g/mol |
Nom IUPAC |
8-(2-oxabicyclo[2.2.2]octan-4-ylamino)-8-oxooctanoic acid |
InChI |
InChI=1S/C15H25NO4/c17-13(5-3-1-2-4-6-14(18)19)16-15-9-7-12(8-10-15)20-11-15/h12H,1-11H2,(H,16,17)(H,18,19) |
Clé InChI |
NRBHQCRNQCZLCX-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1OC2)NC(=O)CCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-6-methyl-1-(pentan-3-yl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B13542598.png)
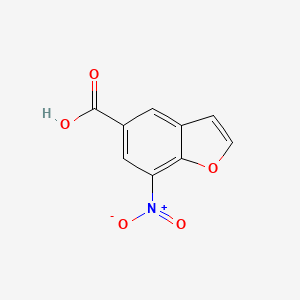
![{1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]cyclopentyl}methanamine](/img/structure/B13542608.png)
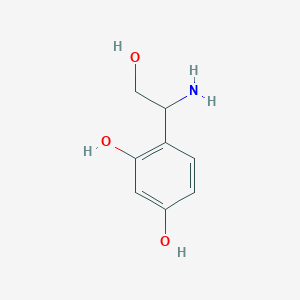
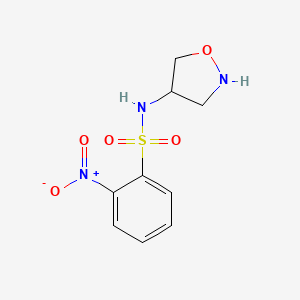
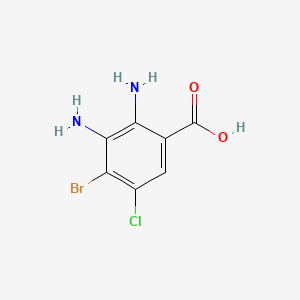
![(4aS,8aR)-6-ethyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B13542628.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13542631.png)
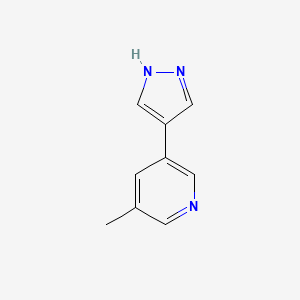
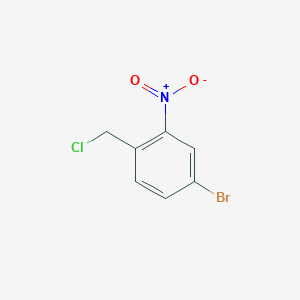
![6,6-Dimethylspiro[3.4]octan-2-ol](/img/structure/B13542644.png)
![2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamidehydrochloride](/img/structure/B13542652.png)
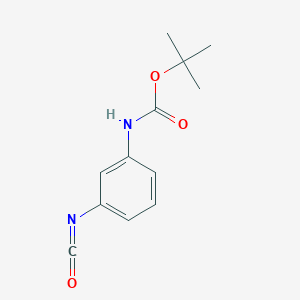
![3-Tert-butoxycarbonyl-7,7-difluoro-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B13542676.png)
